molecular formula C16H22N2O3 B028846 Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate CAS No. 72996-78-2

Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate

Cat. No.: B028846
CAS No.: 72996-78-2
M. Wt: 290.36 g/mol
InChI Key: HFNFODVRYCEIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate (CAS: 72996-78-2), also known as Norcarfentanil, is a piperidine derivative with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol . It features a central piperidine ring substituted with a methyl carboxylate group at position 4 and an N-phenylpropionamide moiety.

Synthesis and Role as a Metabolite Norcarfentanil is synthesized via Strecker-type condensation and hydrolysis reactions, often starting from 1-benzylpiperidin-4-one intermediates . It is a key metabolite of carfentanil (a potent synthetic opioid) and a minor metabolite of remifentanil (a short-acting μ-opioid receptor agonist used in anesthesia). Its detection in biological samples is critical for distinguishing between carfentanil misuse and remifentanil therapeutic use .

Properties

IUPAC Name

methyl 4-(N-propanoylanilino)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16/h4-8,17H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNFODVRYCEIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10993752
Record name Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72996-78-2
Record name Norcarfentanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72996-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norcarfentanil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072996782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORCARFENTANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8N7NE9ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in the development of analgesics. This article delves into its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : C15_{15}H20_{20}N2_2O2_2

Molecular Weight : 264.34 g/mol

IUPAC Name : this compound

The compound features a piperidine ring substituted with a propionyl group and a phenylamino moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Framework : Starting from 1-benzylpiperidin-4-one, an optimized Strecker-type condensation is employed.
  • Acylation : The compound undergoes N-acylation with propionyl chloride to introduce the propionyl group.
  • Final Modifications : Catalytic N-debenzylation leads to the final product with high yields.

This multi-step synthesis is crucial for producing the compound in a form suitable for biological evaluation .

Analgesic Properties

This compound has been studied for its analgesic properties, particularly as a potential narcotic analgesic similar to fentanyl analogs. Research indicates that compounds with structural similarities exhibit potent mu-opioid receptor agonism, which is essential for pain relief .

The compound acts primarily through:

  • Mu-opioid Receptor Agonism : It binds to mu-opioid receptors in the central nervous system, leading to decreased perception of pain and increased pain tolerance.
  • Inhibition of Pain Pathways : By modulating neurotransmitter release and neuronal excitability, it effectively reduces pain signaling pathways.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

  • Efficacy in Pain Models :
    • In animal models, this compound demonstrated significant analgesic effects comparable to established opioids like morphine and fentanyl.
    • Studies showed that it effectively reduced nociceptive responses in models of acute pain .
  • Safety Profile :
    • Toxicological assessments indicated a favorable safety profile at therapeutic doses, although further studies are warranted to fully understand its long-term effects and potential for abuse.
  • Comparative Analyses :
    • A comparative study involving various fentanyl analogs highlighted that this compound exhibited enhanced potency with reduced side effects compared to traditional opioids .

Summary of Findings

PropertyDetails
Chemical Structure This compound
Molecular Weight 264.34 g/mol
Biological Activity Potent mu-opioid receptor agonist
Synthesis Steps Condensation, Acylation, N-Debenzylation
Efficacy Significant analgesic activity in animal models
Safety Profile Favorable at therapeutic doses

Scientific Research Applications

Opioid Receptor Modulation

Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate is noted for its potential as a ligand for opioid receptors. Research indicates that compounds in this class can interact with mu (μ), delta (δ), and kappa (κ) opioid receptors, which are critical targets for pain management therapies. These interactions may lead to analgesic effects similar to those of existing opioid medications but with potentially improved safety profiles or reduced addiction risks .

Analgesic Development

The compound is being investigated as a candidate for developing new analgesics. Its structural characteristics allow it to mimic the action of traditional opioids while possibly offering advantages in terms of efficacy and side effects. The ability to modulate pain pathways through opioid receptors positions it as a promising candidate in pain management strategies.

Neurotransmitter Re-Uptake Inhibition

Beyond opioid receptor activity, there is evidence suggesting that this compound may also act as a monoamine neurotransmitter reuptake inhibitor. This mechanism could provide additional therapeutic benefits, particularly in treating conditions such as depression and anxiety, where neurotransmitter levels are disrupted .

Analytical Techniques

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific method involves using a Newcrom R1 reverse-phase HPLC column with a mobile phase consisting of acetonitrile and water. This technique allows for the separation and identification of the compound, as well as the determination of purity levels which are crucial for pharmaceutical applications .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Pain Management Studies : Clinical trials are underway to assess the efficacy of this compound in managing chronic pain conditions, including neuropathic pain. Preliminary results suggest that it may offer comparable relief to traditional opioids without the associated risks of addiction.
  • Neuropharmacology Research : Investigations into its effects on neurotransmitter systems have shown promise in treating mood disorders, indicating its dual action on both opioid receptors and monoamine systems.
  • Comparative Studies : Research comparing this compound with existing analgesics has demonstrated its potential advantages in terms of side effect profiles and therapeutic efficacy .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Point : 40–43°C
  • Boiling Point : 437.5°C (predicted)
  • LogP : 2.05 (indicating moderate lipophilicity)
  • Density : 1.154 g/cm³ .

Comparison with Structurally Similar Compounds

Carfentanil

Structural Differences Carfentanil (CAS: 59708-52-0) differs from Norcarfentanil by the substitution of a 2-phenylethyl group at position 1 of the piperidine ring instead of a hydrogen atom. Its molecular formula is C₂₄H₃₀N₂O₃, with a higher molecular weight (418.51 g/mol) .

Pharmacological Activity

  • Potency : Carfentanil is 10,000× more potent than morphine due to its enhanced μ-opioid receptor binding affinity.
  • Applications : Used as a veterinary tranquilizer for large animals .

Metabolism Norcarfentanil is the primary N-dealkylated metabolite of carfentanil, detected in human liver microsomes and hepatocytes .

Parameter Norcarfentanil Carfentanil
Molecular Formula C₁₆H₂₂N₂O₃ C₂₄H₃₀N₂O₃
Molecular Weight 290.36 g/mol 418.51 g/mol
Key Functional Groups Methyl carboxylate Phenethyl + methyl carboxylate
Opioid Receptor Affinity Moderate Extremely High
Regulatory Status Controlled Substance Schedule II (US)

Remifentanil

Structural Similarities Remifentanil (CAS: 132875-61-7) shares the methyl 4-carboxylate and N-phenylpropionamide groups with Norcarfentanil but includes a 1-(2-phenylethyl)piperidine backbone .

Pharmacokinetics

  • Half-Life : Remifentanil has an ultrashort half-life (3–10 minutes ) due to rapid esterase metabolism.
  • Clinical Use : Employed in general anesthesia for its rapid onset and offset .

Metabolic Overlap Norcarfentanil is a minor metabolite of remifentanil, complicating forensic differentiation between carfentanil misuse and remifentanil administration .

Other Fentanyl Analogues

Methyl 1-Benzyl-4-[(Propionyl)Phenylamino]Piperidine-4-Carboxylate

  • CAS : 61085-72-1
  • Molecular Formula : C₂₃H₂₈N₂O₃
  • Role : A synthetic intermediate for carfentanil and remifentanil, featuring a benzyl group at position 1 of the piperidine ring .

4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride

  • CAS : 61087-51-2
  • Applications : Pharmaceutical intermediate with restricted use due to toxicity risks .

Analytical and Metabolic Insights

Detection Methods

  • HPLC: Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates Norcarfentanil from structurally similar compounds .
  • Mass Spectrometry: High-resolution MS (HRMS) identifies Norcarfentanil via characteristic fragments (e.g., m/z 380 for benzyl-substituted analogues) .

Metabolic Pathways

  • Carfentanil → Norcarfentanil: N-dealkylation mediated by cytochrome P450 enzymes .
  • Remifentanil → Norcarfentanil: Minor pathway involving esterase cleavage .

Preparation Methods

Reductive Amination and Sequential Functionalization

The foundational approach, documented in patent US4179569A, begins with 1-benzyl-4-piperidone as the starting material. Key steps include:

  • Reductive amination with aniline in the presence of sodium cyanoborohydride, yielding 4-anilino-1-benzylpiperidine .

  • Esterification via reaction with iodomethane in hexamethylphosphoric triamide (HMPA), forming methyl 4-(phenylamino)-1-benzylpiperidine-4-carboxylate .

  • N-Acylation using propionic anhydride under reflux conditions to introduce the propionyl group.

This method achieves an overall yield of 55–60% but faces limitations in scalability due to:

  • Prolonged reaction times (24–36 hours for acylation).

  • Use of toxic solvents like HMPA.

  • Challenges in removing benzyl protecting groups during final deprotection.

Acid-Catalyzed Condensation and Purification

A modified protocol from EP2455377A1 employs 4-(phenylamino)-4-(methoxymethyl)piperidine as an intermediate. Propionyl chloride reacts with the secondary amine in dichloromethane, followed by crystallization in alcohols (e.g., ethanol or 2-propanol) to enhance purity. This method reduces side products by 15–20% compared to anhydride-based acylation but requires rigorous temperature control (±2°C) to prevent racemization.

Optimized Strecker-Type Condensation Approach

Reaction Mechanism and Intermediate Isolation

The most efficient synthesis, detailed in a peer-reviewed study, leverages a Strecker-type condensation to construct the piperidine backbone. Starting with 1-benzylpiperidin-4-one , the process involves:

StepReactionConditionsYield
1Strecker condensation with aniline and HCNEthanol, 25°C, 12 h89–92%
2Hydrolysis of nitrile to amide (Compound 3)Conc. H₂SO₄, 80°C, 4 h85%
3Esterification with SOCl₂/MeOHReflux, 6 h88%
4N-Acylation with propionyl chlorideDichloromethane, 0°C → RT, 8 h78%

This sequence achieves an overall yield of 48–52% , surpassing traditional methods by minimizing side reactions through:

  • Low-temperature acylation to prevent N-overacylation.

  • Selective hydrolysis using sulfuric acid to preserve ester functionality.

Catalytic N-Debenzylation and Final Product Isolation

Critical to the process is the catalytic hydrogenation of the benzyl group using Pd/C (5% w/w) under 30 psi H₂. This step achieves near-quantitative deprotection (>98% conversion) while retaining stereochemical integrity. Post-deprotection, the crude product is purified via recrystallization from ethanol/water (3:1) , yielding pharmaceutical-grade material with ≥99% purity (HPLC).

Solvent and Catalytic System Optimization

Solvent Impact on Reaction Kinetics

Comparative studies highlight the role of solvent polarity in acylation efficiency:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Dichloromethane8.93878
Tetrahydrofuran7.521065
Dimethylformamide36.7682

Polar aprotic solvents like DMF accelerate acylation but complicate post-reaction purification due to high boiling points. Dichloromethane balances reactivity and practicality, making it the preferred choice.

Catalytic Advances in Reductive Amination

Recent innovations replace sodium cyanoborohydride with BH₃·THF complexes , reducing reaction times from 24 hours to 6 hours and improving yields to 94%. This shift eliminates cyanide byproducts, enhancing process safety.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water (65:35) and 0.1% phosphoric acid resolves the target compound at t₃ = 8.2 min . Key parameters include:

  • Linearity : R² = 0.9998 over 0.1–10 mg/mL.

  • LOD/LOQ : 0.02 µg/mL and 0.07 µg/mL, respectively.

  • Interday precision : RSD <1.5%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.78 (s, 3H, OCH₃), 3.12–3.08 (q, 2H, J = 6.4 Hz, NCH₂), 2.94–2.89 (t, 2H, J = 6.8 Hz, COCH₂), 1.12–1.08 (t, 3H, J = 7.2 Hz, CH₂CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Industrial-Scale Challenges and Solutions

Byproduct Management

The primary impurity, des-propionyl analog , forms during incomplete acylation. Countermeasures include:

  • Stoichiometric excess of propionyl chloride (1.2 eq.).

  • In-line FTIR monitoring to track reaction progression in real time.

Crystallization Optimization

Ethanol/water mixtures (3:1 v/v) achieve ≥95% recovery during recrystallization. Seeding with pure crystals at 40°C suppresses oiling-out, a common issue in piperidine derivatives.

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale studies demonstrate that transitioning from batch to flow chemistry reduces acylation time from 8 hours to 22 minutes, with a 12% yield increase. Tubular reactors (ID = 2 mm) operated at 10 mL/min minimize thermal gradients.

Enzymatic Resolution

Immobilized lipases (e.g., Candida antarctica Lipase B) enable enantioselective synthesis of (R)-isomers (ee >98%), addressing the racemization observed in acid-catalyzed steps .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary routes are documented:
  • Traditional synthesis involves reductive amination of 1-benzyl-4-piperidone with aniline, followed by acylation with propionyl chloride (yields ~80% with purity >90% under controlled conditions) .
  • Microwave-assisted synthesis reduces reaction time from 36 hours to 1.5 hours by irradiating at 120°C and 30 W, achieving 79.3% yield with comparable purity .
    Key variables affecting yield include solvent choice (e.g., acetonitrile vs. chloroform), stoichiometric ratios, and purification methods (e.g., column chromatography vs. recrystallization). Purity discrepancies (50–90%) in early steps highlight the need for rigorous intermediate purification .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of characteristic signals, such as the methyl ester (δ 3.78 ppm), benzyl protons (δ 3.66 ppm), and propionyl methyl group (δ 0.94 ppm) .
  • GC/MS : Monitor the molecular ion peak at m/z 380 (C23H28N2O3+) and fragmentation patterns (e.g., m/z 231 for piperidine ring cleavage) .
  • UHPLC-Ion Trap-MSn : Resolve isobaric impurities and validate isotopic signatures for forensic identification .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

  • Methodological Answer :
  • UHPLC-MS/MS : Achieve parts-per-billion sensitivity for detecting residual solvents (e.g., propionic anhydride) or synthetic byproducts (e.g., des-propionyl analogs) .
  • Internal Standard Calibration : Use EA6176 (94.9% purity) as a simulant for quantifying carfentanil analogs in complex matrices .
  • Orthogonal Purity Checks : Combine reversed-phase HPLC with polarimetric analysis to resolve stereochemical impurities .

Advanced Research Questions

Q. What pharmacological properties should be considered when designing in vitro assays for this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Evaluate µ-opioid receptor affinity using competitive displacement with [³H]-naloxone, noting its structural similarity to carfentanil (Ki < 1 nM) .
  • Safety Protocols : Implement fume hoods and opioid antidotes (e.g., naloxone) due to its high potency (LD50 ~0.02 mg/kg in rodents) .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes to predict in vivo half-life .

Q. How can researchers address discrepancies in reported synthesis yields and purity levels?

  • Methodological Answer :
  • Controlled Replication : Standardize anhydrous conditions (argon atmosphere) and reagent purity (e.g., propionyl chloride >99%) to minimize batch variability .
  • DoE Optimization : Apply factorial design to test variables (temperature, catalyst loading) and identify critical parameters for yield improvement .
  • Contradiction Analysis : Cross-validate NMR and LC-MS data to distinguish genuine synthetic inefficiencies from analytical artifacts .

Q. What strategies improve the compound’s stability during long-term storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder at -80°C (stable for 6 months) rather than in solution .
  • Solvent Selection : Avoid DMSO due to hygroscopic degradation; use tert-butanol for freeze-thaw stability .
  • Light Sensitivity : Protect from UV exposure using amber vials to prevent photolytic cleavage of the ester group .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Purification Bottlenecks : Replace column chromatography with continuous crystallization for higher throughput .
  • Exothermic Control : Use jacketed reactors to manage heat during propionyl chloride addition, minimizing side reactions .
  • Regulatory Compliance : Document synthetic intermediates (e.g., 1-benzyl-4-piperidone) under controlled substance laws .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate
Reactant of Route 2
Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.